4-Chloro-3-ethynylaniline

Vue d'ensemble

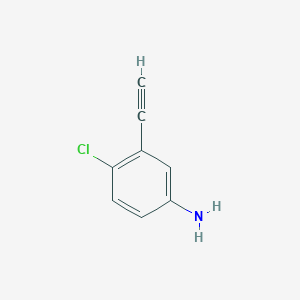

Description

4-Chloro-3-ethynylaniline is an organic compound with the molecular formula C8H6ClN It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a chlorine atom at the fourth position and an ethynyl group at the third position

Mécanisme D'action

Target of Action

4-Chloro-3-ethynylaniline is a chemical compound that has been used in the synthesis of various pharmaceuticals

Mode of Action

It’s known that the compound is used in the synthesis of erlotinib hydrochloride , a drug that inhibits the activity of the epidermal growth factor receptor (EGFR) by blocking EGFR-TK phosphorylation

Biochemical Pathways

Given its use in the synthesis of erlotinib hydrochloride , it may be involved in pathways related to EGFR signaling. EGFR is a key player in many cellular processes, including cell proliferation and survival .

Pharmacokinetics

It’s known that the compound has high gi absorption and is bbb permeant . It’s also known to be a CYP1A2 inhibitor

Result of Action

Given its use in the synthesis of erlotinib hydrochloride , it may have similar effects, such as inhibiting EGFR-TK phosphorylation and blocking tumor cell signal transduction .

Action Environment

It’s known that the compound should be stored in a dark place and in an inert atmosphere . This suggests that light and oxygen may affect the compound’s stability.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-Chloro-3-ethynylaniline can be synthesized through several methods. One common approach involves the reaction of 4-chloro-3-nitroaniline with acetylene in the presence of a palladium catalyst.

Industrial Production Methods

In an industrial setting, the synthesis of this compound typically involves large-scale Sonogashira coupling reactions. These reactions are carried out under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction parameters is crucial for the economic viability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

4-Chloro-3-ethynylaniline undergoes various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

Reduction: The nitro group (if present) can be reduced to an amino group.

Substitution: The chlorine atom can be substituted by other nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products

Oxidation: Formation of 4-chloro-3-ethynylbenzaldehyde.

Reduction: Formation of this compound from 4-chloro-3-nitroaniline.

Substitution: Formation of various substituted anilines depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry

4-Chloro-3-ethynylaniline serves as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in:

- Organic Synthesis: It acts as a building block for various chemical reactions, including Sonogashira coupling, which is vital for forming carbon-carbon bonds in complex molecules.

- Material Science: The compound is utilized in the development of specialty chemicals with unique properties due to its structural characteristics.

Biology

In biological research, this compound has been investigated for its role as a precursor for bioactive compounds. Notably:

- Anticancer Activity: Studies have shown that this compound exhibits significant antiproliferative effects against cancer cell lines such as HeLa (cervical), MCF-7 (breast), and HepG2 (liver) with IC50 values indicating effective cell cycle arrest and apoptosis induction .

Medicine

The compound is primarily recognized for its application in pharmaceutical development:

- Synthesis of Erlotinib Hydrochloride: this compound is a crucial intermediate in the synthesis of erlotinib, a drug used for treating non-small cell lung cancer and pancreatic cancer. Its ability to target specific biological pathways enhances its therapeutic potential .

Recent studies have highlighted the anticancer potential of this compound through various mechanisms:

Mechanisms of Action:

- Cell Cycle Arrest: The compound induces cell cycle arrest at the G0/G1 phase, preventing cancer cell proliferation.

- Induction of Apoptosis: It triggers apoptotic pathways in various cancer cell lines, essential for eliminating malignant cells .

Case Studies and Findings

A focused study on the antiproliferative effects of this compound demonstrated significant activity against several cancer cell lines:

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| HeLa (cervical) | 5.2 | Induces apoptosis and cell cycle arrest |

| MCF-7 (breast) | 6.1 | Inhibits proliferation |

| HepG2 (liver) | 7.5 | Triggers apoptotic pathways |

These results suggest that this compound exhibits selective toxicity towards cancer cells while sparing normal cells, making it a promising candidate for further development as an anticancer agent.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-Chloro-4-ethynylaniline

- 4-Chloro-2-ethynylaniline

- 4-Bromo-3-ethynylaniline

Comparison

4-Chloro-3-ethynylaniline is unique due to the specific positioning of the chlorine and ethynyl groups on the benzene ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to 3-chloro-4-ethynylaniline, the different positions of the substituents can lead to variations in chemical behavior and biological activity .

Activité Biologique

4-Chloro-3-ethynylaniline is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the fields of oncology and parasitology. This article reviews the biological activity of this compound, summarizing findings from various studies, including its anticancer properties and effects on specific cellular pathways.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula: C8H6ClN

- IUPAC Name: 4-chloro-N-(3-ethynyl)aniline

This compound features a chloro substituent on the aromatic ring and an ethynyl group, which are significant for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various mechanisms:

- Cell Cycle Arrest: Research indicates that this compound can induce cell cycle arrest in cancer cells, particularly in the G0/G1 phase. This effect is crucial as it prevents cancer cells from proliferating.

- Induction of Apoptosis: The compound has been shown to trigger apoptosis in various cancer cell lines, which is essential for eliminating malignant cells.

Case Studies and Findings

A study focusing on the antiproliferative effects of this compound demonstrated significant activity against several cancer cell lines:

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| HeLa (cervical) | 5.2 | Induces apoptosis and cell cycle arrest |

| MCF-7 (breast) | 6.1 | Inhibits proliferation |

| HepG2 (liver) | 7.5 | Triggers apoptotic pathways |

These results suggest that this compound exhibits selective toxicity towards cancer cells while sparing normal cells, a desirable characteristic in anticancer agents.

Effects on Cellular Pathways

Studies have indicated that this compound may interact with key signaling pathways involved in cancer progression:

- EGFR Pathway Inhibition: The compound has been noted to inhibit the epidermal growth factor receptor (EGFR), which plays a critical role in cell proliferation and survival.

- Downregulation of Anti-apoptotic Proteins: It has been observed to downregulate proteins such as BCL-2, enhancing the apoptotic response in cancer cells.

Antimalarial Activity

In addition to its anticancer properties, preliminary studies suggest that this compound may possess antimalarial activity:

The compound's structure allows it to interact with Plasmodium falciparum, the parasite responsible for malaria. It has shown moderate inhibitory effects on the growth of this parasite in vitro.

Research Findings

A study reported an IC50 value of approximately 10 μM against chloroquine-resistant strains of Plasmodium falciparum, indicating potential as an antimalarial agent, although further optimization is required to enhance its efficacy and bioavailability.

Propriétés

IUPAC Name |

4-chloro-3-ethynylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN/c1-2-6-5-7(10)3-4-8(6)9/h1,3-5H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYZMDTXDORSKMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C=CC(=C1)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001302736 | |

| Record name | Benzenamine, 4-chloro-3-ethynyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001302736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80690-66-0 | |

| Record name | Benzenamine, 4-chloro-3-ethynyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80690-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 4-chloro-3-ethynyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001302736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.